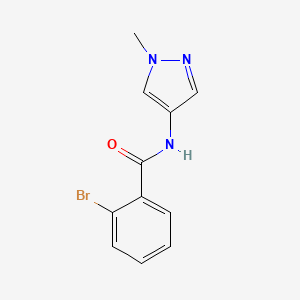
N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential use in treating addiction and other neurological disorders.
Mécanisme D'action
N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide works by inhibiting the enzyme that breaks down cocaine in the brain, leading to increased levels of cocaine in the brain. This increased level of cocaine leads to a reduction in drug-seeking behavior. N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide has also been shown to increase levels of dopamine in the brain, which is associated with feelings of pleasure and reward.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine in the brain, which is associated with feelings of pleasure and reward. N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide has also been shown to reduce drug-seeking behavior in animal models and has shown promise in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide in lab experiments is that it has been well studied and its mechanism of action is well understood. This makes it a useful tool for studying addiction and other neurological disorders. One limitation of using N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide is that it is a synthetic compound and may not accurately mimic the effects of natural substances in the brain.
Orientations Futures
There are a number of future directions for research on N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide. One area of research is focused on developing more potent and selective inhibitors of the enzyme that breaks down cocaine in the brain. Another area of research is focused on developing new compounds that target other neurotransmitters in the brain, such as serotonin and norepinephrine. Additionally, there is ongoing research on the potential use of N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide in treating other neurological disorders, including depression and anxiety.
Méthodes De Synthèse
N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide is synthesized from 2-chlorobenzoyl chloride and 3-hydroxymethylpiperidine in the presence of triethylamine. The resulting compound is then treated with ammonia to yield N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide. The synthesis of N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide has been well documented and is relatively straightforward.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide has been studied extensively for its potential use in treating addiction, specifically cocaine addiction. It has been shown to reduce drug-seeking behavior in animal models and has shown promise in clinical trials. N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide has also been studied for its potential use in treating other neurological disorders, including depression and anxiety.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-11-5-1-2-6-12(11)15-13(18)16-7-3-4-10(8-16)9-17/h1-2,5-6,10,17H,3-4,7-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSOHCSRCZUJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-(hydroxymethyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)



![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)
![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpyridine-3-carboxylic acid](/img/structure/B7541942.png)



![1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B7541962.png)